molecular formula C18H16ClN3O4 B3733302 (3-CHLOROPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE

(3-CHLOROPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE

Cat. No.: B3733302
M. Wt: 373.8 g/mol
InChI Key: AEOUTNUSLTVHQN-UHFFFAOYSA-N
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Description

(3-CHLOROPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE is a complex organic compound characterized by the presence of a chlorophenyl group and a nitrobenzoyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-CHLOROPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE typically involves the reaction between 3-chlorophenylamine and 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with piperazine to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-CHLOROPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3-CHLOROPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (3-CHLOROPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperazine ring may facilitate binding to biological receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-CHLOROPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a chlorophenyl and a nitrobenzoyl group attached to a piperazine ring makes it a versatile compound for various applications .

Properties

IUPAC Name

[4-(3-chlorobenzoyl)piperazin-1-yl]-(4-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4/c19-15-3-1-2-14(12-15)18(24)21-10-8-20(9-11-21)17(23)13-4-6-16(7-5-13)22(25)26/h1-7,12H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOUTNUSLTVHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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